molecular formula C18H13F2N3O2 B4509994 N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4509994
M. Wt: 341.3 g/mol
InChI Key: MENFOKJNWUDMGQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by dual fluorine substitutions: a 4-fluorophenyl group on the acetamide nitrogen and a 2-fluorophenyl substituent on the pyridazinone core. The pyridazinone scaffold is known for its bioactivity in medicinal chemistry, particularly in modulating enzyme targets and inflammatory pathways . The strategic placement of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c19-12-5-7-13(8-6-12)21-17(24)11-23-18(25)10-9-16(22-23)14-3-1-2-4-15(14)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENFOKJNWUDMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs, emphasizing substituent effects on biological activity and physicochemical properties:

Compound Name Key Structural Features Biological Activity/Properties Reference
N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) Dual fluorine: 4-F on acetamide phenyl; 2-F on pyridazinone phenyl Enhanced metabolic stability due to fluorine; potential anti-inflammatory and kinase inhibition
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Chlorophenyl and dimethoxyphenyl groups Improved solubility from methoxy groups; activity against neurodegenerative targets
N-(4-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Acetylphenyl substituent; 4-F on pyridazinone Increased electron-withdrawing effects; tested in cancer cell line assays
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide Trifluorophenyl group on acetamide High lipophilicity; potent COX-2 inhibition (IC₅₀ = 0.8 µM)
N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Combined chloro, fluoro, and methoxy groups Dual action: antimicrobial (MIC = 4 µg/mL) and antiproliferative (GI₅₀ = 12 µM)

Substituent Effects on Pharmacokinetics and Bioactivity

  • Fluorine vs. Chlorine/Bromine : Fluorine’s small size and electronegativity reduce metabolic oxidation, extending half-life compared to bulkier halogens like chlorine or bromine. For example, replacing 4-Cl with 4-F in analogs increases plasma stability by ~30% .
  • Methoxy Groups : Dimethoxy substitutions (e.g., in ’s compound) enhance water solubility (logP reduced by 0.5–1.0 units) but may reduce blood-brain barrier permeability .

Biological Activity

N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H15F2N3OC_{17}H_{15}F_2N_3O and has a molecular weight of approximately 323.32 g/mol. The presence of fluorine atoms in its structure may enhance its metabolic stability and bioactivity.

Recent studies have indicated that compounds with similar structures, particularly those containing pyridazinone moieties, exhibit significant biological activities, including:

  • Anti-inflammatory Activity : Pyridazinone derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
  • Antitumor Activity : Compounds structurally related to this compound have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies on similar pyridazinone derivatives revealed IC50 values in the low micromolar range against HepG2 liver cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

Activity Effect IC50 Value (μM) Cell Line/Model Reference
Anti-inflammatoryInhibition of COX-2Not specifiedIn vitro assays
AntitumorAntiproliferative1.30HepG2 (liver cancer)
Apoptosis InductionPromotes apoptosisDose-dependentHepG2 cells
Cell Cycle ArrestG2/M phase arrestNot specifiedHepG2 cells

Case Studies

  • Antitumor Studies : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. For example, a study demonstrated that treatment with a related compound resulted in a significant increase in apoptosis rates in HepG2 cells, with rates rising from 5.83% in untreated controls to 28.83% at the highest concentration tested .
  • Inflammation Models : In models of inflammation, pyridazinone derivatives exhibited the ability to significantly reduce levels of inflammatory markers, suggesting that this compound may also possess anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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